4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride
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Description
4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O2S and its molecular weight is 305.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride are enzymes known as Imine Reductases (IREDs) . IREDs are identified for the synthesis of chiral 1,4-diazepanes . These enzymes play a crucial role in the intramolecular asymmetric reductive amination process .
Mode of Action
The compound interacts with its targets (IREDs) through an enzymatic intramolecular asymmetric reductive amination process . This interaction results in the synthesis of chiral 1,4-diazepanes . The catalytic efficiency of the IREDs from Leishmania major (IR1) and Micromonospora echinaurantiaca (IR25) was improved by identifying a double mutant Y194F/D232H .
Biochemical Pathways
The affected biochemical pathway is the intramolecular asymmetric reductive amination of the corresponding aminoketones . This pathway leads to the construction of chiral 1,4-diazepanes of pharmaceutical importance . The downstream effects include the production of chiral 1,4-diazepanes with high enantiomeric excess .
Result of Action
The molecular and cellular effects of the compound’s action result in the synthesis of chiral 1,4-diazepanes . These chiral 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the IRED gene expression was induced at 25°C . .
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)thiane 1,1-dioxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.2ClH/c13-15(14)8-2-10(3-9-15)12-6-1-4-11-5-7-12;;/h10-11H,1-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQSUQNMBPSFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCS(=O)(=O)CC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.